2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol
Beschreibung
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a tetrahydro ring system. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.28 g/mol (exact mass: 207.1372) . The structure includes a cyclopentyl substituent at position 2 and a hydroxyl group at position 3 (Figure 1).
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C11H17N3O/c15-11-9-5-6-12-7-10(9)13-14(11)8-3-1-2-4-8/h8,12-13H,1-7H2 |
InChI-Schlüssel |
LJFDEYPVONGKSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C(=O)C3=C(N2)CNCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of β-Ketoesters
Silva Júnior et al. reported a cyclocondensation strategy where β-ketoesters react with hydrazines to form pyrazole rings. Applying this method, ethyl 3-cyclopentyl-3-oxopropanoate and 3-aminopyridine could cyclize under acidic conditions to yield the tetrahydro-pyrazolo[3,4-c]pyridine core.
Metalation-Electrophile Trapping
C-3 functionalization via directed ortho-metalation (DoM) using TMPMgCl·LiCl followed by quenching with electrophiles (e.g., B₂pin₂ for subsequent oxidation) offers a route to introduce hydroxyl groups.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing N-1 and N-2 alkylation requires precise control of reaction conditions.
-
Hydrogenation Selectivity : Over-hydrogenation of the pyrazole ring remains a risk, necessitating catalyst screening.
-
Yield Improvement : Combining one-pot strategies for cyclization and hydrogenation could streamline synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Cyclopentyl-4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen der Verbindung und verschiedene substituierte Pyrazolo[3,4-c]pyridin-Derivate .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 2-Cyclopentyl-4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass es bestimmte Enzyme, wie z. B. Cyclin-abhängige Kinasen, inhibiert, indem es an deren aktive Zentren bindet und den Zugang des Substrats verhindert. Diese Inhibition kann zu einem Zellzyklusarrest und Apoptose in Krebszellen führen.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
The compound belongs to a class of pyrazolo- and isoxazolo-fused pyridine derivatives. Below is a systematic comparison with key analogs:
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)
- Structure : Replaces the pyrazole ring with an isoxazole and lacks the cyclopentyl group.
- Pharmacology : A potent GABAA receptor agonist with δ-subunit selectivity, demonstrating analgesic, anticonvulsant, and sedative effects .
- Key Data :
- In vivo studies show THIP (10 mg/kg, i.p.) reduces pain sensitivity in rodent models via GABAergic pathways independent of opioid receptors .
- Thio-THIP (sulfur substitution in the isoxazole ring) exhibits drastically reduced GABAA affinity, highlighting the critical role of oxygen in the isoxazole ring for activity .
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
- Structure : Cyclohexyl substituent (vs. cyclopentyl) and pyrazolo[3,4-b]pyridine core (vs. [3,4-c]) .
- Properties: CAS: 1707581-38-1; purity: 97% (commercially available from Crysdot LLC) . No explicit pharmacological data provided, but the cyclohexyl group may enhance lipophilicity compared to the cyclopentyl variant.
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol
- Structure : Tetrahydro-2H-pyran-4-yl group at position 2 (vs. cyclopentyl) .
- Molecular Formula : C₁₁H₁₇N₃O₂ (MW: 223.27) .
- Applications : Unreported in the evidence, but the pyran moiety could influence solubility and metabolic stability.
Structural and Functional Analysis
Substituent Effects on Bioactivity
Biologische Aktivität
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is a novel compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is with a molecular weight of approximately 207.27 g/mol. The compound features a cyclopentyl group attached to a tetrahydropyridopyrazole framework, which may influence its reactivity and biological properties. The presence of the hydroxyl (-OH) group at the 3-position is significant for its potential interactions in biological systems .
Anticancer Potential
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit promising anticancer activities. Preliminary studies suggest that 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are considered targets for cancer therapy. The specific mechanisms by which this compound exerts its effects on cell proliferation and apoptosis are still under investigation .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have shown inhibitory activity against various kinases involved in cancer progression.
- Receptor Binding : Interaction studies could elucidate its binding affinity with specific biological targets such as CDKs or other relevant enzymes .
Synthesis Methods
The synthesis of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol can be achieved through several synthetic routes. Common methods include:
- Cyclization Reactions : Utilizing diazo compounds or other precursors to form the pyrazole ring.
- Functional Group Modifications : Introducing the cyclopentyl group through alkylation or similar reactions.
These synthetic approaches highlight the versatility in accessing this complex structure and its derivatives .
Comparative Analysis with Related Compounds
The uniqueness of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol can be better understood by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine | Lacks cyclopentyl group | Simpler structure; potential different activity |
| 1-(Cyclohexyl)-4,5-dihydro-2H-pyrazolo[4,3-c]pyridin | Cyclohexyl instead of cyclopentyl | May exhibit different pharmacokinetics |
| 1-Methyl-4-(cyclopropyl)-pyrazolo[4,3-c]pyridine | Methyl and cyclopropyl substituents | Altered steric effects influencing reactivity |
The distinct cyclopentyl substitution in our compound may enhance its biological activity compared to these derivatives due to steric and electronic effects .
Case Studies and Research Findings
Recent studies have focused on the binding interactions of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol with various targets using techniques such as molecular docking simulations. These studies aim to provide insights into its mechanism of action and therapeutic potential against cancer and other diseases associated with dysregulated cell cycles.
Example Study
A study investigating the inhibition of CDKs by related pyrazolo compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF-7) at micromolar concentrations. While specific data for 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is limited at this stage, ongoing research aims to establish similar profiles for this compound .
Q & A
Q. What are the key structural features and nomenclature of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol?
The compound consists of a fused bicyclic system: a pyrazole ring (containing two nitrogen atoms) fused to a tetrahydropyridine ring. The 2-position of the pyrazole is substituted with a cyclopentyl group, while the 3-position contains a hydroxyl group. Its IUPAC name reflects the bicyclic core and substituents. Structural confirmation relies on techniques like NMR and mass spectrometry (MS) to resolve ambiguities in ring saturation and substituent orientation .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis involves multi-step reactions:
- Cyclization : Condensation of cyclopentylamine derivatives with carbonyl precursors to form the pyrazole-pyridine core .
- Functionalization : Post-cyclization modifications (e.g., hydroxylation) under controlled pH and temperature .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol . Yield optimization requires strict control of solvent polarity and catalytic additives (e.g., triethylamine) .
Q. Which analytical techniques validate the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming cyclopentyl attachment and ring saturation .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 221.30 for analogous cyclohexyl derivatives) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized during cyclization to improve yield?
Key parameters include:
- Temperature : Lower temperatures (–15°C to 0°C) reduce side reactions in diazomethane-mediated cyclizations .
- Catalysts : Triethylamine enhances reaction rates in condensation steps .
- Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates . Monitoring via thin-layer chromatography (TLC) ensures reaction progression .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from:
- Metabolic Stability : In vivo hepatic metabolism reduces bioavailability. Use metabolic inhibitors (e.g., CYP450 blockers) in animal models .
- Receptor Subtype Selectivity : Analogous compounds (e.g., THIP) show differential binding to GABAA receptor subunits (α6βδ vs. others). Employ knockout mouse models to isolate target receptors .
- Dosage Adjustments : Account for blood-brain barrier permeability using logP values (target ~2.5 for CNS penetration) .
Q. How does the cyclopentyl substituent influence pharmacological activity compared to cyclohexyl or tetrahydrofuran analogs?
- Steric Effects : Cyclopentyl’s smaller ring enhances binding pocket compatibility in GABAA receptors compared to bulkier cyclohexyl groups .
- Hydrophobicity : Cyclopentyl’s logP (~2.8) balances solubility and membrane permeability, whereas tetrahydrofuran analogs (logP ~1.5) may exhibit reduced CNS penetration .
- Synthetic Accessibility : Cyclopentylamine precursors are more reactive in cyclization steps than tetrahydrofuran derivatives .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to GABAA receptor subtypes (e.g., α6βδ) using software like AutoDock Vina. Validate with mutagenesis studies .
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with IC50 data from receptor binding assays .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds .
Methodological Considerations
-
Handling Contradictory Data :
-
Structural Modifications for Enhanced Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
